2-{5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine
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Overview
Description
2-{5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex heterocyclic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine typically involves multi-step reactions that require precise control of reaction conditions. One common approach involves the condensation of appropriate pyrimidine derivatives with cyclic amines under acidic or basic conditions. The reaction may proceed through intermediate formation, followed by cyclization to yield the desired compound. Solvents such as ethanol or dimethylformamide (DMF) are often used, and reaction temperatures can vary depending on the specific reagents and catalysts employed .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for achieving high purity and yield on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-{5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrimidine or pyrrolo rings, enhancing the compound’s chemical diversity
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for synthesizing more complex molecules and exploring new chemical reactions.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Researchers are investigating its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism by which 2-{5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and disrupting metabolic pathways. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. Detailed studies on its binding affinity and specificity are essential for understanding its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar pyrimidine ring structure but differs in the fused ring system.
Indole derivatives: Contain a fused ring system with a nitrogen atom, similar to the pyrrolo ring in the target compound.
Imidazole derivatives: Feature a five-membered ring with two nitrogen atoms, offering similar chemical reactivity
Uniqueness
2-{5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine stands out due to its unique combination of a pyrimidine ring with a hexahydropyrrolo[3,4-c]pyrrole framework. This structural arrangement provides distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets highlights its potential as a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
2-phenyl-5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-2-5-15(6-3-1)19-9-13-11-20(12-14(13)10-19)16-17-7-4-8-18-16/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVDSFPEAJMXSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=CC=CC=C3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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